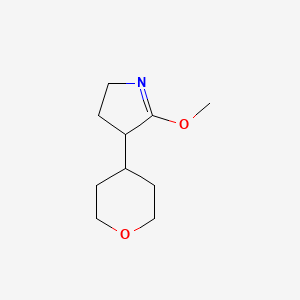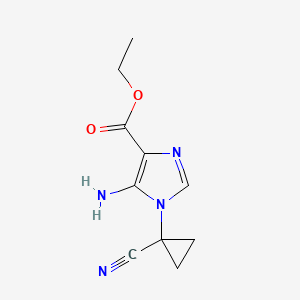
4-bromo-1H-pyrazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1H-pyrazole-5-sulfonyl chloride (4-BrP5SC) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution, condensation, and cyclization reactions. 4-BrP5SC has been used in the synthesis of heterocyclic compounds, drugs, and other organic compounds. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antibiotics and antifungal agents.
Aplicaciones Científicas De Investigación
4-bromo-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents.
Mecanismo De Acción
The mechanism of action of 4-bromo-1H-pyrazole-5-sulfonyl chloride is related to its ability to act as a nucleophile in chemical reactions. It can react with an alkyl halide or an alkyl sulfonate to form a new bond. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aprotic solvent, such as DMF or DMSO.
Biochemical and Physiological Effects
4-bromo-1H-pyrazole-5-sulfonyl chloride has been found to have no acute toxicity or mutagenic effects. It has also been found to have no significant effects on the biochemical and physiological parameters of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-1H-pyrazole-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store. It is also a versatile reagent, which can be used in a variety of chemical reactions.
However, there are some limitations to the use of 4-bromo-1H-pyrazole-5-sulfonyl chloride in laboratory experiments. It is a strong oxidizing agent and can cause explosions if mishandled. It is also a corrosive compound and can cause skin and eye irritation.
Direcciones Futuras
There are several potential future directions for the use of 4-bromo-1H-pyrazole-5-sulfonyl chloride in scientific research. It could be used in the synthesis of new drugs, such as antifungal agents and antibiotics. It could also be used in the synthesis of new heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It could also be used in the synthesis of new pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents. Finally, it could be used in the synthesis of new organic compounds, such as polymers and dyes.
Métodos De Síntesis
4-bromo-1H-pyrazole-5-sulfonyl chloride can be synthesized by the reaction of 4-bromo-1H-pyrazole-5-sulfonyl chloride with an alkyl halide or an alkyl sulfonate in the presence of a base. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and is complete within a few hours. The reaction is relatively simple and can be scaled up for industrial production.
Propiedades
IUPAC Name |
4-bromo-1H-pyrazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-2-1-6-7-3(2)10(5,8)9/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDQAWIANDTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrazole-5-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)


![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)